N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE
Description
N-Isopropyl-2-{1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl}acetamide is a structurally complex acetamide derivative featuring a benzofuropyrimidine core fused with a piperidinyl-oxoethyl substituent and an isopropyl acetamide side chain. This compound’s polycyclic architecture suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions and hydrogen-bonding motifs.
Properties
IUPAC Name |
2-[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-14(2)24-18(28)12-27-22(30)21-20(16-9-4-5-10-17(16)32-21)26(23(27)31)13-19(29)25-11-7-6-8-15(25)3/h4-5,9-10,14-15H,6-8,11-13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYXDNSLOUZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the piperidine ring and the isopropyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Target Compound
- Core : Benzofuro[3,2-d]pyrimidine (fused tricyclic system).
- Substituents :
- Piperidinyl-oxoethyl group at position 1.
- Isopropyl acetamide at position 2.
- Key Functional Groups : 2,4-Dioxo, methyl-piperidinyl, and acetamide.
Analog 1: (S)-2-(1-Benzyl-5-(but-3-en-1-yl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11q)
- Core : Benzo[e][1,4]diazepine (7-membered ring).
- Substituents : Butenyl, benzyl, pyrimidopyrimidinyl, and methylphenyl acetamide.
- Key Functional Groups: 2-Oxo, pyridinylamino, and acetamide.
Analog 2: (S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11o)
- Core : Benzo[e][1,4]diazepine with carboxamide.
- Substituents: Benzylamino-oxoethyl, isobutyl, phenyl, and pyrimidopyrimidinyl.
- Physicochemical Properties : Purity = 96% (HPLC), Rf = 0.35 (1:10 MeOH:CH2Cl2), [α]D30 = +39.0.
Analog 3: 1-Ethoxycarbonylmethyl-2-(α-phenyl-β-nitro)propyl-3-n-propyl-2,4-dioxo-1,3,2-benzodiazaphosphorin
- Core : Benzodiazaphosphorin (phosphorus-containing heterocycle).
- Substituents : Ethoxycarbonylmethyl, nitro-phenylpropyl, and n-propyl.
- Crystallography : Orthorhombic (Pbca), V = 4787.9 ų, Z = 8, R = 0.073.
Physicochemical and Structural Analysis
- Key Observations: Core Flexibility vs. Substituent Impact: The piperidinyl-oxoethyl group in the target compound may improve solubility compared to the nitro-phenylpropyl substituent in the benzodiazaphosphorin analog . Stereochemical Complexity: Unlike 11o (specific optical rotation [α]D +39), the target compound’s stereochemical data are unspecified, which could influence pharmacokinetics .
Research Implications and Limitations
- Data Gaps : Absence of crystallographic or pharmacological data for the target compound limits direct functional comparisons.
- Contradictions : While 11o’s high purity suggests robust synthetic routes , the target compound’s synthetic feasibility remains unverified.
Biological Activity
N-Isopropyl-2-{1-[2-(2-Methyl-1-Piperidinyl)-2-Oxoethyl]-2,4-Dioxo-1,4-Dihydro Benzofuro[3,2-D]Pyrimidin-3(2H)-Yl}Acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzofuro-pyrimidine framework with piperidine and isopropyl substituents. Its molecular formula is C_{19}H_{24}N_{4}O_{4}, and it exhibits properties typical of small-molecule inhibitors.
Research indicates that N-Isopropyl-2-{...}Acetamide acts primarily as a protein kinase inhibitor . Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The compound's ability to inhibit specific kinases may lead to reduced cell proliferation and increased apoptosis in malignant cells .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
- Anticancer Activity : In vitro studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including glioblastoma and acute myeloid leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
- Phospholipidosis : The compound has been shown to interact with lysosomal phospholipase A2 (PLA2G15), which is associated with phospholipid metabolism. Inhibiting this enzyme can lead to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes. This effect may have implications for drug safety profiles during development .
Case Study 1: Glioblastoma Treatment
A study investigated the effects of N-Isopropyl-2-{...}Acetamide on glioblastoma cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values suggesting potent activity against this aggressive cancer type. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and inhibited key survival signaling pathways .
Case Study 2: Acute Myeloid Leukemia
Another study focused on acute myeloid leukemia (AML) models where N-Isopropyl-2-{...}Acetamide was administered. The compound exhibited selective toxicity towards AML cells compared to normal hematopoietic cells. Flow cytometry analysis confirmed increased annexin V positivity, indicating enhanced apoptosis in treated cells .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Glioblastoma | 5 | Apoptosis induction |
| Anticancer | Acute Myeloid Leukemia | 3 | Cell cycle arrest and apoptosis |
| PLA2G15 Inhibition | Various Cationic Compounds | < 1 | Drug-induced phospholipidosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
